molecular formula C9H17NO3 B1399957 Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate CAS No. 1192057-13-8

Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate

Cat. No.: B1399957
CAS No.: 1192057-13-8
M. Wt: 187.24 g/mol
InChI Key: BQHLKQZNJCKPOM-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, also known as methyl (S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate, is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 1192057-13-8
  • Structure : The compound features a tetrahydro-2H-pyran ring, which contributes to its unique biological activity.

Biological Activity

This compound has been studied for various biological activities, including:

  • Neuroprotective Effects : Research indicates that compounds with similar structures can exhibit neuroprotective properties, potentially making this compound a candidate for neurodegenerative disease treatments.
  • Antimicrobial Activity : The compound has shown promise in antimicrobial studies, suggesting its effectiveness against certain bacterial strains. Its structural similarity to known antimicrobial agents may enhance its efficacy.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available amino acids or their derivatives.
  • Cyclization : A critical step involves the formation of the tetrahydro-pyran ring through cyclization reactions under acidic or basic conditions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels (typically above 95%) .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated neuroprotective effects in vitro using neuronal cell lines.
Showed significant antimicrobial activity against Gram-positive bacteria.
Indicated potential anti-inflammatory effects in mouse models of inflammation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-3-(oxan-4-yl)propanoateC₉H₁₈ClNO₃Contains an oxane ring; different biological profile
N-MethylglycineC₂H₇NO₂Simpler structure; lacks cyclic components
L-AlanineC₃H₇NO₂Basic amino acid structure; no cyclic features

This comparison highlights how the unique cyclic structure of this compound may influence its biological activity differently compared to simpler amino acids or other cyclic derivatives.

Properties

IUPAC Name

methyl 2-amino-3-(oxan-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHLKQZNJCKPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734728
Record name Methyl 3-oxan-4-ylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192057-13-8
Record name Methyl 3-oxan-4-ylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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